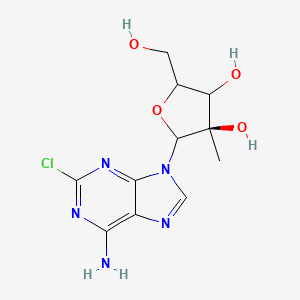![molecular formula C9H12O3 B14779654 (1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B14779654.png)
(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[310]hexane-6-carboxylic acid is a unique bicyclic compound characterized by its distinct structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation to introduce the ketone functionality. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and amines are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid: shares similarities with other bicyclic compounds, such as camphor and norbornane derivatives.
Camphor: Known for its use in medicinal and aromatic applications.
Norbornane Derivatives: Used in various chemical syntheses and industrial applications.
Uniqueness
What sets this compound apart is its specific stereochemistry and functional group arrangement, which confer unique reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C9H12O3 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
2,2-dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c1-9(2)3-4(10)5-6(7(5)9)8(11)12/h5-7H,3H2,1-2H3,(H,11,12) |
Clé InChI |
IUUGEMKXJGJBGS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C2C1C2C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14779593.png)


![[(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol](/img/structure/B14779605.png)



![2-[[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14779640.png)
![4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-3-carboxamide](/img/structure/B14779647.png)


